molecular formula C11H11Cl2N3O4 B2801414 2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate CAS No. 878081-50-6

2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2801414
CAS No.: 878081-50-6
M. Wt: 320.13
InChI Key: HGQOKIZKWIUEHB-UHFFFAOYSA-N
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Description

2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate is a synthetic organic compound that belongs to the class of pyridine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the dichloropyridine core, followed by the introduction of the ethylcarbamoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridine-2-carboxylic acid: Shares the dichloropyridine core but lacks the ethylcarbamoyl group.

    Ethyl 3,6-dichloropyridine-2-carboxylate: Similar structure but without the carbamoyl group.

    2-(Aminomethyl)-3,6-dichloropyridine: Contains an aminomethyl group instead of the ethylcarbamoyl group.

Uniqueness

2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate is unique due to the presence of both the ethylcarbamoyl and dichloropyridine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

IUPAC Name

[2-(ethylcarbamoylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O4/c1-2-14-11(19)16-8(17)5-20-10(18)9-6(12)3-4-7(13)15-9/h3-4H,2,5H2,1H3,(H2,14,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQOKIZKWIUEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(=O)COC(=O)C1=C(C=CC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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